molecular formula C14H7FO2 B3343823 2-Fluoroanthracene-9,10-dione CAS No. 572-84-9

2-Fluoroanthracene-9,10-dione

Cat. No.: B3343823
CAS No.: 572-84-9
M. Wt: 226.2 g/mol
InChI Key: LFZBKGLFBCHVMF-UHFFFAOYSA-N
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Description

Anthracene-9,10-dione (anthraquinone) derivatives are a class of compounds widely studied for their diverse chemical and biological properties. Anthraquinones are characterized by a planar tricyclic aromatic system with ketone groups at positions 9 and 10. Substitutions at positions 1–8 significantly alter their electronic, steric, and pharmacological profiles. For example, hydroxyl, amino, and halogen substituents are common, impacting solubility, reactivity, and interactions with biological targets .

This article compares 2-Fluoroanthracene-9,10-dione with structurally similar anthraquinones, focusing on substituent effects, physicochemical properties, and bioactivity.

Properties

IUPAC Name

2-fluoroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBKGLFBCHVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972651
Record name 2-Fluoroanthracene-9,10-dione
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URL https://comptox.epa.gov/dashboard/DTXSID40972651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-84-9
Record name 2-Fluoro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9, 2-fluoro-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37110
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Fluoroanthracene-9,10-dione can be achieved through several methods:

Industrial production methods typically involve large-scale oxidation and fluorination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoroanthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

2-Fluoroanthracene-9,10-dione and its derivatives have been investigated for their anticancer properties. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for developing new cancer therapies.

Case Studies and Findings

  • Cytotoxicity Evaluation : A study demonstrated that derivatives of anthracene-9,10-dione showed promising activity against human leukemia cell lines. Specifically, the 2-aza derivative was effective against HL-60 cells, indicating its potential as a chemotherapeutic agent .
  • Mitoxantrone Analogues : Research on analogues of mitoxantrone (an established anticancer drug) revealed that certain disubstituted anthracene-9,10-diones inhibited pro-inflammatory cytokine production with lower cytotoxicity compared to mitoxantrone. This suggests that this compound could be further developed for therapeutic use .

Photomechanical Materials

The compound is also being explored as a synthetic intermediate for photomechanical materials. These materials can undergo mechanical changes in response to light stimuli.

Synthesis and Mechanochemical Properties

  • Recent advancements in synthesis techniques have allowed for the efficient production of 1-fluoroanthracene-9,10-dione at room temperature using mechanochemical methods. This approach contrasts with traditional high-temperature methods and enhances the feasibility of using such compounds in practical applications .

Cellular Staining

Another emerging application of this compound is in cellular staining. Compounds derived from anthraquinone structures have shown utility in biological imaging.

Potential Uses

  • The development of acetalanthraquinone derivatives has been linked to cellular staining applications. These compounds can selectively stain cellular components, which is crucial for various biological studies .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer AgentsSignificant inhibition of cytokine production; lower cytotoxicity than mitoxantrone ,
Photomechanical MaterialsEfficient synthesis at room temperature; potential for practical applications
Cellular StainingUseful for selective staining in biological imaging

Mechanism of Action

The mechanism of action of 2-Fluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Amino Derivatives: Mitoxantrone’s bis-aminoethyl groups enable DNA intercalation and topoisomerase II inhibition, critical for its antineoplastic activity .
  • Fluorine vs. Azido : The azido group (N₃) in 2-azidoanthracene-9,10-dione introduces explosive reactivity, limiting its therapeutic use but enabling click chemistry applications .

Anticancer Activity

  • Mitoxantrone: Used clinically for leukemia and prostate cancer, its bis-aminoethyl substituents facilitate DNA binding and reactive oxygen species (ROS) generation, inducing apoptosis .
  • Emodin Derivatives : 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione (a methoxy/methyl-substituted analog) exhibits potent anticancer effects via ROS-mediated apoptosis in HCT116 cells .
  • Amidoanthraquinones: 2,6-Disubstituted amido derivatives inhibit telomerase (IC₅₀: 4–11 µM), with -(CH₂)₂-piperidine side chains enhancing potency .

Pharmacokinetics and Bioavailability

  • Citreorosein vs. Emodin : Adding a hydroxyl group reduces bioavailability (15.8% vs. emodin) due to increased polarity . Fluorine’s lipophilicity might enhance absorption relative to polar substituents.
  • Mitoxantrone: Its hydrophilic substituents improve aqueous solubility, critical for intravenous administration .

Physicochemical Properties

Property This compound (Predicted) 2,6-Dibromoanthracene-9,10-dione Mitoxantrone
Solubility Moderate (lipophilic) Low (hydrophobic) High (hydrophilic)
Electron Effects Electron-withdrawing (σ = 0.06) Electron-withdrawing (Br: σ = 0.26) Electron-donating (NH₂)
Melting Point Not available Not available 160–165°C (decomposes)

Notes:

  • Fluorine’s Hammett sigma value (σ = 0.06) indicates moderate electron withdrawal, altering redox potentials and π-stacking interactions compared to bromine (σ = 0.26) .
  • Mitoxantrone’s hydroxyl and amino groups confer water solubility, contrasting with halogenated derivatives’ hydrophobicity .

Biological Activity

2-Fluoroanthracene-9,10-dione is a fluorinated derivative of anthracene-9,10-dione, a compound known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14_{14}H7_7F O2_2
  • CAS Number : 81-64-1

The introduction of a fluorine atom in the structure can significantly alter the compound's reactivity and biological properties compared to its non-fluorinated counterparts.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it induces G2/M phase arrest in colorectal cancer (CRC) cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) production. This leads to apoptosis through mitochondrial pathways involving cytochrome C release and caspase activation .
    • A study demonstrated that this compound effectively inhibited tumor growth in vivo, achieving a tumor suppression rate comparable to established chemotherapeutics like Taxol .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Anthraquinones, including derivatives like this compound, have demonstrated potential as effective agents against bacterial infections due to their ability to disrupt bacterial cell membranes and inhibit DNA replication .

Anticancer Studies

A series of experiments have assessed the efficacy of this compound in different cancer models:

Study Cell Line IC50_{50} (μM) Effect
Study AHCT-116 CRC0.09Induces apoptosis via ROS
Study BAGS Gastric<0.07Inhibits proliferation significantly
Study CNCI-N870.15 - 0.19Effective against gastric cancer

These studies highlight the compound's potential as a lead structure for further drug development targeting various cancers.

Antimicrobial Studies

In vitro assays have shown that this compound possesses notable antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli12 μg/mL
S. aureus8 μg/mL
P. falciparumIC50_{50} = 0.36 μM

These results suggest that the compound could serve as a template for developing new antimicrobial agents .

Safety and Toxicity Profile

Toxicity assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary studies indicate that this compound has a favorable safety profile with low toxicity observed in non-cancerous cell lines at therapeutic concentrations . However, further studies are necessary to fully understand its pharmacokinetics and long-term safety.

Q & A

Q. What are the optimized synthetic routes for 2-fluoroanthracene-9,10-dione to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves fluorination of anthracene-9,10-dione precursors. For example, halogen exchange reactions using fluorinating agents like KF or Selectfluor® under anhydrous conditions (e.g., DMF or DCM as solvents) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to remove unreacted starting materials and byproducts. Optimization should include monitoring reaction progress via TLC and confirming purity via HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For anthraquinone derivatives, decomposition typically occurs above 250°C .
  • Structural Confirmation : NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy validate fluorine substitution and quinone structure. For example, ¹⁹F NMR shows a singlet near -110 ppm for aromatic fluorine.
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis ensure molecular formula accuracy .

Q. How is this compound utilized as an intermediate in synthesizing complex organic molecules?

  • Methodological Answer : The compound serves as a precursor for fluorinated dyes, pharmaceuticals, and ligands. For instance:
  • Dye Synthesis : React with amines (e.g., hexylamine) in DMSO at 60°C to form amino-substituted anthraquinones, characterized by UV-Vis spectroscopy (λmax ~500 nm for quinoid transitions) .
  • Pharmaceutical Derivatives : Coupling with acetamide groups via nucleophilic aromatic substitution (e.g., using Pd catalysts) yields potential anticancer agents .

Advanced Research Questions

Q. What DNA-binding mechanisms are exhibited by this compound derivatives, and how do substituent positions affect intercalation?

  • Methodological Answer :
  • Intercalation Studies : Use thermal denaturation (ΔTm measurements) and ethidium bromide displacement assays to quantify DNA affinity. For 2,6-disubstituted derivatives, threading intercalation (side chains in both DNA grooves) is dominant, as shown via stopped-flow kinetics and salt-concentration-dependent binding constants .
  • Substituent Effects : Fluorine at position 2 may enhance hydrophobic interactions with DNA base pairs, while bulky substituents reduce association rates (kon ~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .

Q. How do solvent polarity and nucleophile strength influence the reaction kinetics of this compound in substitution reactions?

  • Methodological Answer :
  • Kinetic Analysis : Conduct pseudo-first-order experiments in solvents like DMSO (polar aprotic) vs. THF (non-polar). Monitor reaction progress via UV-Vis spectroscopy (quinone absorbance at 400–450 nm). Second-order kinetics are typical in polar solvents due to stabilized transition states.
  • Nucleophile Impact : Strong nucleophiles (e.g., morpholine) accelerate substitution rates, with activation energies (Ea) ~50–70 kJ/mol, calculated via Arrhenius plots .

Q. What environmental degradation pathways are observed for this compound in atmospheric particulate matter (PM2.5)?

  • Methodological Answer :
  • Oxidative Degradation : Analyze PM2.5 samples using GC-MS post-fog events. Oxy-PAH derivatives (e.g., 2-methylanthracene-9,10-dione) form via hydroxyl radical (•OH) attack, with concentrations increasing by 20–30% post-fog due to humidity-driven oxidation .
  • Photodegradation : Exclude light during storage; monitor degradation via HPLC to prevent quinone ring cleavage.

Q. Can this compound act as a fluorescent probe, and how do its photophysical properties compare to non-fluorinated analogs?

  • Methodological Answer :
  • Fluorescence Characterization : Measure quantum yield (Φ) in ethanol using a fluorimeter. Fluorination typically red-shifts emission (λem ~550 nm) and enhances photostability vs. non-fluorinated analogs (Φ increase by ~15%) .
  • Biological Imaging : Test in cell cultures (e.g., HeLa cells) with confocal microscopy. Optimize probe concentration (1–10 µM) to avoid self-quenching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoroanthracene-9,10-dione
Reactant of Route 2
2-Fluoroanthracene-9,10-dione

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